molecular formula C6H10O8 B1232972 L-altraric acid

L-altraric acid

Cat. No.: B1232972
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-GJPGBQJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-altraric acid is altraric acid of L-configuration. It has a role as a bacterial metabolite. It is a conjugate acid of a L-altrarate(1-). It is an enantiomer of a D-altraric acid.

Properties

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4-/m1/s1

InChI Key

DSLZVSRJTYRBFB-GJPGBQJBSA-N

SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@H](C(=O)O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Synonyms

L-talarate
talaric acid

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-altraric acid
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L-altraric acid
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